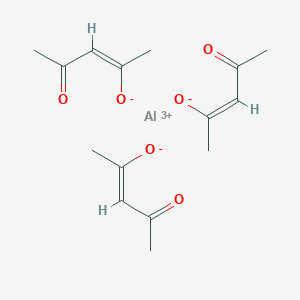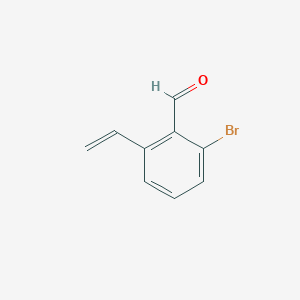
aluminum;(Z)-4-oxopent-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum;(Z)-4-oxopent-2-en-2-olate is a coordination compound where aluminum is bonded to the ligand (Z)-4-oxopent-2-en-2-olate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;(Z)-4-oxopent-2-en-2-olate typically involves the reaction of aluminum salts with (Z)-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method is to react aluminum chloride with (Z)-4-oxopent-2-en-2-olate in an organic solvent such as ethanol or acetone. The reaction is usually carried out at room temperature and requires stirring for several hours to ensure complete formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Aluminum;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced forms of the ligand.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand substitution can be achieved using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while reduction could produce aluminum metal.
科学的研究の応用
Aluminum;(Z)-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving metal-ligand interactions and their effects on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
作用機序
The mechanism by which aluminum;(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the aluminum ion with the (Z)-4-oxopent-2-en-2-olate ligand. This coordination can influence the reactivity of the aluminum ion, making it more or less reactive depending on the specific application. The molecular targets and pathways involved vary depending on the context in which the compound is used, but generally involve interactions with other chemical species through coordination chemistry.
類似化合物との比較
Similar Compounds
Aluminum chloride: A common aluminum compound used in various industrial applications.
Aluminum oxide: Known for its use in ceramics and as a catalyst.
Aluminum sulfate: Used in water treatment and as a mordant in dyeing.
Uniqueness
Aluminum;(Z)-4-oxopent-2-en-2-olate is unique due to its specific ligand, which imparts distinct chemical properties and reactivity compared to other aluminum compounds. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and materials science.
特性
分子式 |
C15H21AlO6 |
|---|---|
分子量 |
324.30 g/mol |
IUPAC名 |
aluminum;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChIキー |
KILURZWTCGSYRE-LNTINUHCSA-K |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Al+3] |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)







![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)


![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)

![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
